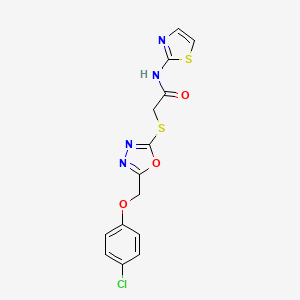![molecular formula C22H14Cl4N2O2 B2833007 (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one CAS No. 303996-89-6](/img/structure/B2833007.png)
(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one is a useful research compound. Its molecular formula is C22H14Cl4N2O2 and its molecular weight is 480.17. The purity is usually 95%.
BenchChem offers high-quality (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Tautomerism
Studies have shown that compounds structurally related to (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one exhibit unique chemical behaviors, particularly in the context of amino-imino tautomerism. For instance, 2-N-methylamino-3-methoxythiophene and its analogs demonstrate an equilibrium between amino and imino tautomers, indicating the compound's potential for chemical synthesis applications (Brandsma et al., 1998). Similarly, N-Methoxy-9-methyl-9H-purin-6-amines exhibit a wide range of amino/imino tautomer ratios, which are influenced by the presence of various substituents, showcasing the compound's role in synthetic studies directed towards specific chemical classes like Agelasine Analogs (Roggen & Gundersen, 2008).
Material Science and Corrosion Inhibition
The Schiff bases derived from L-Tryptophan, structurally similar to (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one, have demonstrated significant efficiency in inhibiting the corrosion of stainless steel in acidic environments. This efficiency is attributed to the adsorption of inhibitor molecules on the steel surface, obeying Langmuir's adsorption isotherm. Theoretical studies, including density functional theory (DFT), support these findings, showing a correlation between the quantum chemical parameters and the experimental results (Vikneshvaran & Velmathi, 2017).
Molecular Architecture and Phase Transition
Compounds similar to (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one have been explored for their mesomorphic properties and molecular structure. Studies on laterally di-substituted derivatives reveal significant insights into their molecular packing, geometrical, and thermal parameters, which are essential in understanding phase transitions and molecular architecture (Alamro et al., 2021).
Molecular Sensing and Metal Ion Detection
Certain rhodamine-based compounds, structurally related to (3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one, act as fluorescent dual sensors for metal ions like Zn2+ and Al3+ in specific environments. The distinct excitation and emission wavelengths of these compounds highlight their potential in the field of molecular sensing and metal ion detection (Roy et al., 2019).
properties
IUPAC Name |
(3Z)-3-[(2,6-dichlorophenyl)methoxyimino]-1-[(3,4-dichlorophenyl)methyl]indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl4N2O2/c23-16-5-3-6-17(24)15(16)12-30-27-21-14-4-1-2-7-20(14)28(22(21)29)11-13-8-9-18(25)19(26)10-13/h1-10H,11-12H2/b27-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMLUWMNZDMOOU-MEFGMAGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NOCC3=C(C=CC=C3Cl)Cl)C(=O)N2CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/OCC3=C(C=CC=C3Cl)Cl)/C(=O)N2CC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[4-(4-Acetylphenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B2832925.png)
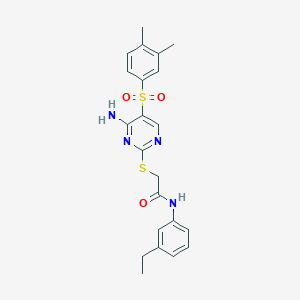

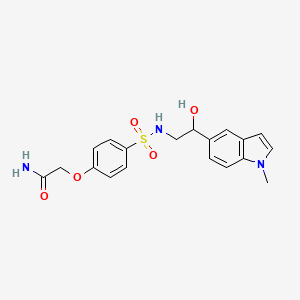
![Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2832929.png)
![1-[Difluoro-(4-nitrophenyl)methyl]-4-nitrobenzene](/img/structure/B2832933.png)

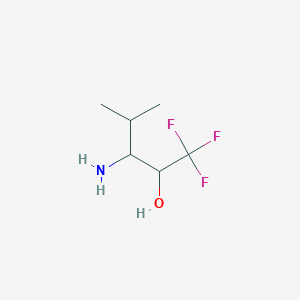
![4-{2-[2-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-3-yl]ethyl}-N-propylpiperazine-1-carboxamide](/img/structure/B2832938.png)

![6-Oxaspiro[3.5]nonan-9-amine](/img/structure/B2832941.png)
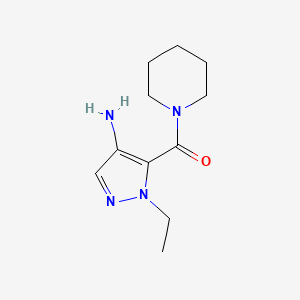
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2832945.png)
